7-(2-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
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Overview
Description
7-(2-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazatricyclo framework, which is a rare and interesting structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazatricyclo core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the nitrophenyl group: This step often involves nitration reactions using reagents like nitric acid or nitronium tetrafluoroborate.
Formation of the dioxo groups: This can be achieved through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
7-(2-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional carbonyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, derivatives of this compound could be explored for their potential biological activity. For example, the nitrophenyl group is known to be a pharmacophore in many biologically active compounds.
Medicine
In medicine, this compound could be investigated for its potential therapeutic applications. Its unique structure could make it a candidate for drug development, particularly in the field of cancer research.
Industry
In industry, this compound could be used in the development of new materials. Its unique structural properties could make it useful in the design of polymers or other advanced materials.
Mechanism of Action
The mechanism of action of 7-(2-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile would depend on its specific application. For example, if used as a drug, it could interact with specific molecular targets in the body, such as enzymes or receptors. The nitrophenyl group could play a key role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 7-Cyclohexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
- 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
- Ethyl 7-(2-methylpropyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Uniqueness
What sets 7-(2-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile apart from these similar compounds is the presence of the nitrophenyl group
Properties
Molecular Formula |
C18H9N5O4 |
---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
7-(2-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C18H9N5O4/c19-10-11-9-12-16(20-15-7-3-4-8-21(15)18(12)25)22(17(11)24)13-5-1-2-6-14(13)23(26)27/h1-9H |
InChI Key |
ICZGHOXXOQKQOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=C(C2=O)C#N)C(=O)N4C=CC=CC4=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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